5-(difluoromethoxy)-1H-indole-3-carboxylic acid
Overview
Description
5-(Difluoromethoxy)-1H-indole-3-carboxylic acid, also known as DFMICA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DFMICA is a synthetic compound that belongs to the indole class of organic compounds. It has a molecular formula of C10H7F2NO3, and a molecular weight of 239.16 g/mol.
Mechanism of Action
5-(difluoromethoxy)-1H-indole-3-carboxylic acid works by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response. It also activates certain pathways that promote cell death in cancer cells. The exact mechanism of action of this compound is still being studied, but it is believed to involve the modulation of various signaling pathways within cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
5-(difluoromethoxy)-1H-indole-3-carboxylic acid has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. It is also relatively stable and can be stored for long periods of time. However, one limitation of this compound is that it has not been extensively studied in humans, which limits its potential use in clinical settings.
Future Directions
There are several future directions for research on 5-(difluoromethoxy)-1H-indole-3-carboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of viral infections, particularly those caused by RNA viruses. Additional studies are needed to determine the optimal dosage and treatment regimen for this compound. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for future drug development.
Scientific Research Applications
5-(difluoromethoxy)-1H-indole-3-carboxylic acid has been the subject of numerous scientific studies due to its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
5-(difluoromethoxy)-1H-indole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO3/c11-10(12)16-5-1-2-8-6(3-5)7(4-13-8)9(14)15/h1-4,10,13H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFJCOSHTHYNBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)C(=CN2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801244079 | |
Record name | 5-(Difluoromethoxy)-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801244079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1135935-39-5 | |
Record name | 5-(Difluoromethoxy)-1H-indole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135935-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Difluoromethoxy)-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801244079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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